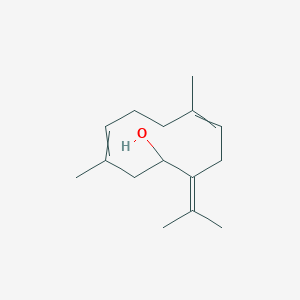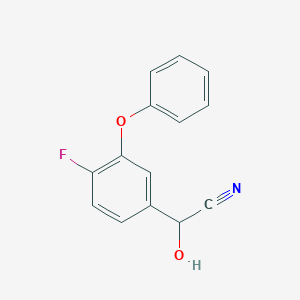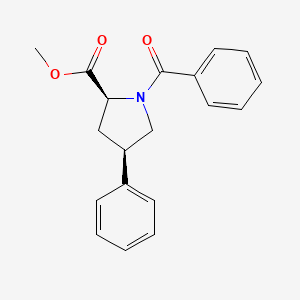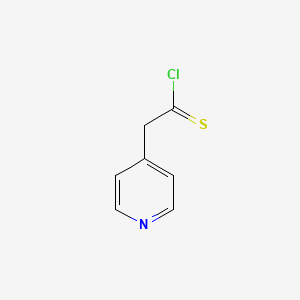
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol typically involves the extraction from natural sources such as Curcuma zedoaria. The extraction process includes steam distillation of the plant material to obtain the essential oil, followed by chromatographic techniques to isolate germacrone .
Industrial Production Methods
Industrial production of germacrone involves large-scale extraction from Curcuma zedoaria using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic separation to purify germacrone. Advances in biotechnological methods, such as microbial fermentation, are also being explored for the production of germacrone .
化学反応の分析
Types of Reactions
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: Germacrone can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert germacrone to its corresponding alcohols and hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germacrone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
科学的研究の応用
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in developing new antibiotics and antiviral agents.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Used in the formulation of perfumes, flavors, and insecticides due to its aromatic properties
作用機序
The mechanism of action of 3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol involves multiple molecular targets and pathways:
Anticancer Activity: Inhibits the c-Met kinase pathway, which is involved in cancer cell proliferation and survival.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and inhibits the NF-κB signaling pathway.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
Similar Compounds
Germacrene B: Another sesquiterpenoid with similar biological activities.
Germazone: A tricyclic sesquiterpenoid with antimicrobial properties.
β-Germacrene: Exhibits similar structural features and biological activities .
Uniqueness
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol is unique due to its wide range of biological activities and its presence in various medicinal plants. Its ability to modulate multiple molecular pathways makes it a versatile compound for therapeutic applications .
特性
CAS番号 |
90988-53-7 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8,15-16H,5-6,9-10H2,1-4H3 |
InChIキー |
CIGWVFXQEZHDMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(=C(C)C)C(CC(=CCC1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)

